molecular formula C16H13N3O3S2 B11487421 ({4-[(1E)-2-(2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)-1,3-thiazol-2-ylamin e CAS No. 7354-98-5

({4-[(1E)-2-(2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)-1,3-thiazol-2-ylamin e

Cat. No.: B11487421
CAS No.: 7354-98-5
M. Wt: 359.4 g/mol
InChI Key: PKSKCTXKJQWASO-UHFFFAOYSA-N
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Description

4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a sulfonamide-based Schiff base ligandIt is synthesized by condensing a sulfonamide with an aldehyde, resulting in a Schiff base structure that exhibits significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves the condensation of 4-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide with 2-hydroxybenzaldehyde. The reaction is typically carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal species.

    Medicine: Potential therapeutic agent due to its enzyme inhibition properties, including protease and acetylcholinesterase inhibition.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its ability to chelate metal ions, which enhances its biological activity. The compound interacts with molecular targets such as enzymes, inhibiting their activity through the formation of stable complexes. This chelation process is crucial for its antimicrobial and enzyme inhibition properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
  • 4-{[1-(2-hydroxyphenyl)ethylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Uniqueness

4-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific Schiff base structure, which allows for effective chelation and enhanced biological activity. Its ability to form stable metal complexes distinguishes it from other similar compounds, making it a valuable candidate for various applications in medicinal and industrial chemistry .

Properties

CAS No.

7354-98-5

Molecular Formula

C16H13N3O3S2

Molecular Weight

359.4 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)methylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H13N3O3S2/c20-15-4-2-1-3-12(15)11-18-13-5-7-14(8-6-13)24(21,22)19-16-17-9-10-23-16/h1-11,20H,(H,17,19)

InChI Key

PKSKCTXKJQWASO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)O

Origin of Product

United States

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